

Unveiling 2-Amino-4-fluoro-5-methoxybenzoic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-4-fluoro-5-methoxybenzoic acid
Cat. No.:	B112869

[Get Quote](#)

For Immediate Release

Shanghai, China – December 28, 2025 – This technical whitepaper provides a detailed overview of **2-Amino-4-fluoro-5-methoxybenzoic acid**, a key building block in contemporary drug discovery and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of its chemical properties, synthesis protocols, and potential applications.

Core Chemical Identifiers and Properties

2-Amino-4-fluoro-5-methoxybenzoic acid, a substituted benzoic acid derivative, is distinguished by the presence of amino, fluoro, and methoxy functional groups on the benzene ring. These substitutions impart unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Property	Value	Source
CAS Number	637347-90-1	[1] [2]
Molecular Formula	C8H8FNO3	[1]
Molecular Weight	185.15 g/mol	[1]
IUPAC Name	2-amino-4-fluoro-5-methoxybenzoic acid	[1]
Physical Form	Solid	[3]
Purity	Typically ≥95%	[3]

Synthesis and Experimental Protocols

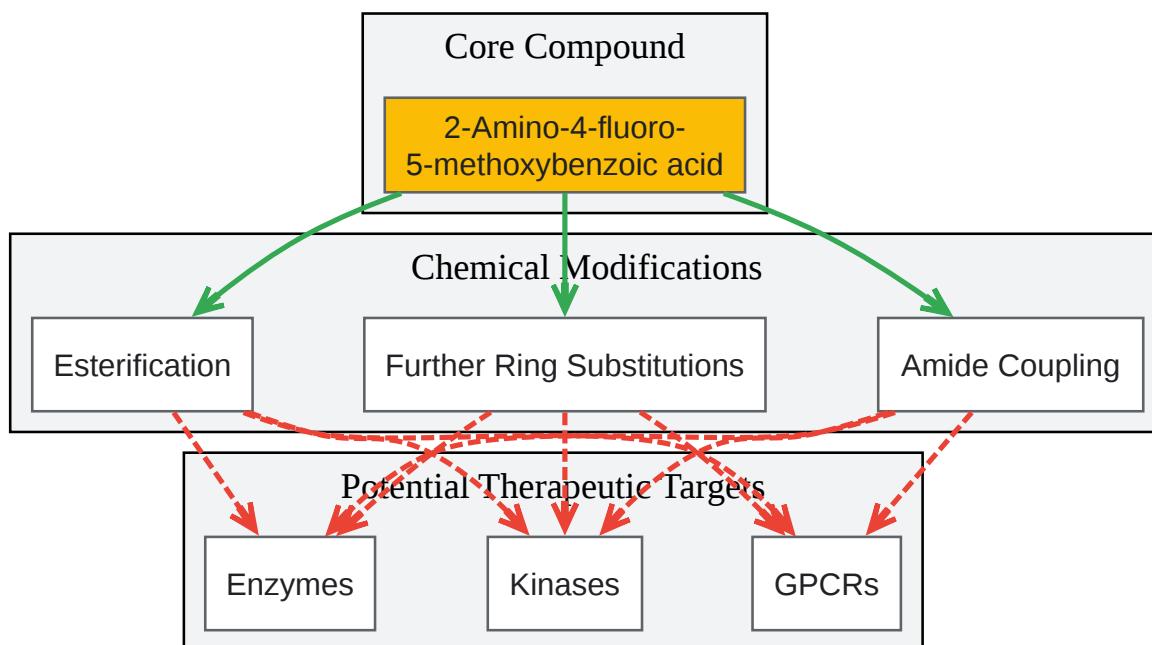
While specific, detailed, and publicly available experimental protocols for the synthesis of **2-Amino-4-fluoro-5-methoxybenzoic acid** are not extensively documented in the immediate search results, a general understanding of its synthesis can be inferred from its structure. The synthesis would likely involve a multi-step process starting from a readily available substituted benzene raw material. Key transformations would include nitration, reduction of the nitro group to an amine, fluorination, and methylation, followed by the introduction and/or modification of the carboxylic acid group.

A generalized synthetic workflow can be conceptualized as follows:

[Click to download full resolution via product page](#)

*A generalized synthetic workflow for **2-Amino-4-fluoro-5-methoxybenzoic acid**.*

Note: This is a hypothetical pathway. The actual synthesis may involve a different sequence of steps and reagents for optimal yield and purity.


Applications in Research and Drug Development

Substituted benzoic acids are a cornerstone of medicinal chemistry. The specific arrangement of functional groups in **2-Amino-4-fluoro-5-methoxybenzoic acid** makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The amino group provides a site for amide bond formation, a common linkage in pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.

While the direct biological activity of this specific compound is not detailed in the initial search, its structural motifs are present in various classes of therapeutic agents, including but not limited to:

- Kinase inhibitors
- GPCR modulators
- Enzyme inhibitors

The logical relationship for its application in drug discovery can be visualized as:

[Click to download full resolution via product page](#)

Application workflow in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **2-Amino-4-fluoro-5-methoxybenzoic acid**. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

2-Amino-4-fluoro-5-methoxybenzoic acid is a chemical compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of functional groups makes it a versatile building block for the creation of novel molecules with potential therapeutic applications. Further research into its synthesis and utility is warranted to fully explore its capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-fluoro-5-methoxybenzoic acid | C8H8FNO3 | CID 23366717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 637347-90-1|2-Amino-4-fluoro-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. 2-Amino-4-fluoro-5-methoxybenzoic acid | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Unveiling 2-Amino-4-fluoro-5-methoxybenzoic acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112869#2-amino-4-fluoro-5-methoxybenzoic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com